molecular formula C5H7N3O B597176 2-Amino-1H-pyrrole-3-carboxamide CAS No. 15986-02-4

2-Amino-1H-pyrrole-3-carboxamide

Cat. No.: B597176
CAS No.: 15986-02-4
M. Wt: 125.131
InChI Key: YTODFWKFORSYAM-UHFFFAOYSA-N
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Description

2-Amino-1H-pyrrole-3-carboxamide is a nitrogen-containing heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The pyrrole-3-carboxamide motif is a significant structural component in the development of novel bioactive molecules . This core structure is utilized in exploring compounds for oncology research, as pyrrole-carboxamide derivatives have been identified as potent inhibitors of various therapeutic targets . For instance, closely related pyrrole-carboxylate analogues have demonstrated potent anticancer activity by affecting tubulin polymerization, inducing G2/M cell-cycle arrest, and triggering apoptosis in various soft tissue cancer cell lines . Furthermore, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been investigated in neuroscience research, showing promise as a template for designing inverse agonists of the 5-HT6 receptor (5-HT6R), a promising target for cognitive enhancement in disorders like Alzheimer's and Parkinson's disease . The compound provides researchers with a versatile building block for synthesizing more complex heterocyclic systems and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-4-3(5(7)9)1-2-8-4/h1-2,8H,6H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTODFWKFORSYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 1h Pyrrole 3 Carboxamide and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for pyrrole (B145914) synthesis have been adapted to produce 2-amino-1H-pyrrole-3-carboxamide and its analogs. These established routes often involve the reaction of key building blocks under specific conditions to construct the pyrrole ring.

Knorr Pyrrole Synthesis and Adaptations

The Knorr pyrrole synthesis is a cornerstone in pyrrole chemistry, traditionally involving the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.orgsemanticscholar.org For the synthesis of this compound derivatives, adaptations of the Knorr synthesis are employed. A common strategy involves the in-situ formation of α-aminoketones, which are prone to self-condensation, from more stable precursors like α-hydroxyketones or α-bromoketones in the presence of amines. ekb.eg These are then reacted with activated methylene (B1212753) compounds such as malononitrile (B47326) or cyanoacetamides to yield the desired 2-aminopyrrole structures. ekb.eg

The reaction typically proceeds under acidic conditions, often using acetic acid, and may require heating. semanticscholar.org The general mechanism involves the initial formation of an enamine from the amine and the β-ketoester (or equivalent), followed by C-alkylation by the α-haloketone and subsequent cyclization with dehydration to form the pyrrole ring. thieme-connect.de

Table 1: Examples of Knorr Pyrrole Synthesis Adaptations

Reactant 1Reactant 2ConditionsProduct Type
α-hydroxyketone + aminemalononitrileAcidic, heat2-amino-3-cyanopyrrole
α-bromoketone + primary aminecyanoacetamideAcidic2-amino-3-carboxamide pyrrole
α-aminoketone (in situ)β-ketoesterZinc, acetic acidSubstituted pyrrole

Paal-Knorr Synthesis Approaches

The Paal-Knorr synthesis is another fundamental method for constructing the pyrrole ring, typically involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgwikipedia.orgrgmcet.edu.in This reaction is versatile and can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction. organic-chemistry.org

In the context of producing this compound derivatives, the Paal-Knorr approach can be utilized in multi-step sequences. For instance, a Stetter-Paal-Knorr reaction sequence has been developed for the synthesis of complex tricyclic pyrrole-2-carboxamides. nih.gov This sequence involves the initial formation of a 1,4-dicarbonyl intermediate through a Stetter reaction, which then undergoes a microwave-assisted Paal-Knorr cyclization with a primary amine to form the pyrrole ring. nih.gov The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields by minimizing thermal decomposition. nih.gov

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by cyclization and dehydration to yield the pyrrole. wikipedia.org

Hantzsch Pyrrole Synthesis and Modified Protocols

The Hantzsch pyrrole synthesis provides a valuable route to substituted pyrroles through the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org This method is particularly useful for preparing pyrroles with various substitution patterns, which can be further functionalized.

A significant modification of the Hantzsch synthesis for the preparation of pyrrole-3-carboxamides involves the use of solid-phase synthesis. nih.gov In this approach, a polystyrene Rink amide resin is first acetoacetylated and then converted to a polymer-bound enaminone by treatment with a primary amine. This resin-bound intermediate then undergoes a Hantzsch reaction with an α-bromoketone to yield the pyrrole. nih.gov Cleavage from the solid support with trifluoroacetic acid affords the desired pyrrole-3-carboxamides in high purity. nih.gov

Continuous flow chemistry has also been applied to the Hantzsch synthesis, allowing for a one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and α-bromoketones. scispace.comsyrris.com The in-situ generated hydrobromic acid facilitates the hydrolysis of the tert-butyl ester, and the resulting carboxylic acid can be subsequently converted to a carboxamide. thieme-connect.descispace.com

Table 2: Modified Hantzsch Pyrrole Synthesis Protocols

MethodologyKey ReagentsKey FeaturesProduct
Solid-Phase SynthesisRink amide resin, β-ketoester, primary amine, α-bromoketoneHigh purity products, simplified work-upPyrrole-3-carboxamides
Continuous Flowtert-butyl acetoacetate, primary amine, α-bromoketoneOne-pot synthesis, in-situ hydrolysisPyrrole-3-carboxylic acids

Condensation Reactions in Pyrrole Carboxamide Formation

The formation of the carboxamide functionality on the pyrrole ring is often achieved through standard amide bond formation reactions. A common and effective method involves the reaction of a pyrrole carboxylic acid with an amine in the presence of a coupling agent. rsc.org

Alternatively, activated pyrrole species can be used. For example, 2-(trichloroacetyl)pyrroles serve as effective acylating agents, reacting smoothly with amines to form the corresponding pyrrole-2-carboxamides. rsc.org This method is particularly useful as the trichloromethyl group acts as a good leaving group, and the reaction proceeds without the need for protecting groups on other functionalities like a 2-aminoimidazole ring. rsc.org

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of complex molecules. These advanced strategies are increasingly being applied to the synthesis of this compound and its derivatives.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency and diversity generation.

Several MCRs have been developed for the synthesis of substituted 2-aminopyrroles. One such approach involves a three-component reaction of an aldehyde, an amine, and a nitroalkane. researchgate.net Another notable example is the Gewald reaction, which traditionally synthesizes 2-aminothiophenes but has been adapted for pyrrole synthesis. umich.eduwikipedia.org While the classical Gewald reaction involves a ketone, a cyanoester, and elemental sulfur, variations can lead to the formation of pyrrole structures. ekb.egumich.edu

A three-component reaction for the synthesis of 2-aminopyrroles has been reported that involves the reaction of a 1,3-dicarbonyl compound, an amine, and a nitroalkene. researchgate.net This reaction proceeds via a cascade of reactions, including a Michael addition and a condensation, to afford the final pyrrole product. Furthermore, a four-component reaction has been developed for the synthesis of this compound derivatives, highlighting the power of MCRs in rapidly accessing this scaffold. acs.org

Table 3: Multicomponent Reactions for Pyrrole Synthesis

Reaction TypeComponentsKey Features
Three-ComponentAldehyde, Amine, NitroalkaneEfficient access to substituted pyrroles
Gewald-typeKetone, Cyanoester, (Sulfur analog)Adaptable for pyrrole synthesis
Three-Component1,3-Dicarbonyl, Amine, NitroalkeneCascade reaction leading to pyrroles
Four-ComponentVariousDirect synthesis of this compound derivatives

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis of substituted pyrroles. These methods often involve the derivatization of a pre-formed pyrrole ring. mdpi.com

A common strategy involves the Suzuki coupling of a borylated pyrrole with an aryl or heteroaryl halide. For instance, commercially available pyrrole-2-carboxylate esters can be subjected to catalytic borylation, followed by a Suzuki coupling reaction without the need for protection of the pyrrole N-H proton. mdpi.com This two-step process provides a convenient route to 5-aryl-pyrrole-2-carboxylates. mdpi.com The Suzuki coupling can be effectively catalyzed by palladium complexes, such as Pd(OAc)2/SPhos or Pd(PPh3)4. mdpi.com This methodology tolerates a wide range of functional groups on the aryl bromide partner, including those with acidic protons. mdpi.com

Gold-catalyzed reactions have also emerged as a valuable tool in pyrrole synthesis. acs.org Gold(I) catalysts can activate alkynes towards nucleophilic attack, enabling the construction of the pyrrole ring. For example, the reaction of alkynyl thioethers with isoxazoles, catalyzed by Au(I), proceeds via a regioselective β-addition to furnish 3-sulfenylated pyrroles. acs.org This formal (3+2) cycloaddition pathway demonstrates the utility of gold catalysis in accessing functionalized pyrroles. acs.org

Copper-catalyzed reactions have also been employed in the synthesis of polysubstituted pyrroles. A modular approach involves two sequential copper-catalyzed vinylations of bis-Boc-hydrazine, which is then followed by a thermal rearrangement and cyclization to yield a variety of functionalized pyrroles. acs.org

Table 1: Examples of Metal-Catalyzed Reactions for Pyrrole Synthesis
Catalyst SystemReaction TypeStarting MaterialsProduct TypeReference
Pd(OAc)2/SPhos or Pd(PPh3)4Suzuki CouplingPyrrole-2-carboxylate ester, Aryl bromide5-Aryl-pyrrole-2-carboxylates mdpi.com
Au(I)Formal (3+2) CycloadditionAlkynyl thioethers, Isoxazoles3-Sulfenylated pyrroles acs.org
CopperVinylation/Rearrangement/Cyclizationbis-Boc-hydrazine, Vinyl precursorsPolysubstituted pyrroles acs.org

Domino Reaction Sequences

Domino reactions, also known as cascade or tandem reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. acs.orgnih.gov This strategy has been successfully applied to the synthesis of 2-aminopyrroles.

A notable example is a metal-free domino methodology that utilizes alkynyl vinyl hydrazides (AVHs) to produce substituted 2-aminopyrroles. acs.orgnih.gov This process is initiated by a propargylic 3,4-diaza-Cope rearrangement of the AVH platform, a type of sigmatropic rearrangement. acs.orgnih.gov This is followed by a tandem isomerization and a 5-exo-dig N-cyclization reaction to form the 2-aminopyrrole ring. acs.orgnih.gov This method allows for the synthesis of a diverse range of 2-aminopyrroles with various substituents. acs.orgnih.gov The reaction conditions can be optimized, for instance by increasing the reaction temperature, to favor the formation of the desired monoprotected 2-aminopyrrole. acs.orgnih.gov

Another domino approach involves a three-component reaction for the synthesis of 2,3,4-trisubstituted 1H-pyrroles. This copper-catalyzed reaction utilizes aldehydes, ketones, and alkyl isocyanoacetates. rsc.org The reaction proceeds through the formation of a chalcone, followed by a [3+2] cycloaddition to yield a cyclic organocopper intermediate, which then undergoes copper-hydrogen exchange and oxidation to afford the final pyrrole product. rsc.org

Table 2: Key Steps in Domino Syntheses of Pyrroles
Domino ProcessKey StepsStarting MaterialsProductReference
Metal-free domino reactionPropargylic 3,4-diaza-Cope rearrangement, Isomerization, 5-exo-dig N-cyclizationAlkynyl vinyl hydrazides (AVHs)Substituted 2-aminopyrroles acs.orgnih.gov
Copper-catalyzed three-component reactionChalcone formation, [3+2] cycloaddition, Copper-hydrogen exchange, OxidationAldehydes, Ketones, Alkyl isocyanoacetates2,3,4-Trisubstituted 1H-pyrroles rsc.org

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful and atom-economical method for constructing five-membered rings like pyrroles. These reactions involve the combination of a three-atom component and a two-atom component.

A significant example is the formal [3+2] cycloaddition between ynamides and unprotected isoxazol-5-amines, catalyzed by silver triflimide (AgNTf2). nih.govresearchgate.net This reaction proceeds efficiently in an open flask, yielding a variety of functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields. nih.gov The proposed mechanism involves the generation of an α-imino silver carbene intermediate from the ynamide, which then undergoes cyclization and isomerization to form the pyrrole ring. nih.gov This method is advantageous due to the use of an inexpensive catalyst and simple reaction conditions. nih.gov

Gold-catalyzed [3+2] cycloadditions have also been developed. For example, the reaction between ynamides and isoxazoles can be catalyzed by gold to produce fully substituted 2-aminopyrroles. acs.org This reaction is considered atom-economic and proceeds under mild conditions. researchgate.net

The Van Leusen reaction is another classic example of a [3+2] cycloaddition used for pyrrole synthesis. It involves the reaction of an activated alkene with tosylmethyl isocyanide (TosMIC). nih.gov This method is operationally simple and utilizes readily available starting materials. nih.gov

Table 3: Examples of [3+2] Cycloaddition Reactions for Pyrrole Synthesis
ReactionCatalystReactantsProduct TypeReference
Formal [3+2] CycloadditionAgNTf2Ynamides, Unprotected isoxazol-5-amines5-Amino-1H-pyrrole-3-carboxamides nih.govresearchgate.net
Formal [3+2] CycloadditionGoldYnamides, IsoxazolesFully substituted 2-aminopyrroles acs.orgresearchgate.net
Van Leusen ReactionBase (e.g., NaH)Activated alkenes, Tosylmethyl isocyanide (TosMIC)Substituted pyrroles nih.gov

Alternative Ring-Closing Methodologies

Beyond the previously discussed methods, other ring-closing strategies are employed for the synthesis of pyrrole derivatives. Ring-closing metathesis (RCM) has emerged as a powerful technique for the formation of cyclic compounds.

RCM has been utilized in the gram-scale synthesis of 2-aryl-1H-pyrrole-3-carboxylates. researchgate.net The key step involves the ring-closing metathesis of a β-amino ester. researchgate.net Subsequent aromatization of the resulting pyrroline (B1223166) leads to the desired pyrrole. researchgate.netresearchgate.net Ruthenium-based catalysts, such as the Grubbs catalyst, are commonly used for RCM. organic-chemistry.org The efficiency of the RCM step can be influenced by the choice of solvent and catalyst. researchgate.net Continuous flow chemistry has also been applied to RCM for the synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates, demonstrating improved efficiency and environmental friendliness. researchgate.net

Another approach involves the base-mediated intramolecular cyclization of N-propargylamines, which provides a route to structurally diverse pyrroles in high yields. organic-chemistry.org This method exhibits broad applicability and tolerates various functional groups. organic-chemistry.org

In some cases, the final ring-closing step to form a fused pyrrolo[2,3-d]pyrimidine system is achieved by reacting a substituted 2-aminopyrrole with an appropriate alkyne derivative in the presence of a base like sodium ethoxide. nih.gov

Specific Starting Materials and Reagent Systems

The choice of starting materials and reagents is crucial in directing the outcome of the synthesis of this compound and its derivatives.

Utilization of Ynamides and Isoxazol-5-amines

The combination of ynamides and isoxazol-5-amines has proven to be a highly effective strategy for the synthesis of functionalized pyrroles. acs.orgnih.gov As previously mentioned in the context of cycloaddition reactions, the AgNTf2-catalyzed formal [3+2] cycloaddition of ynamides with unprotected isoxazol-5-amines provides an efficient route to 5-amino-1H-pyrrole-3-carboxamide derivatives. nih.gov This reaction is notable for its high yields and operational simplicity. nih.gov

Gold catalysis can also be employed to mediate the reaction between ynamides and isoxazoles, leading to the formation of polysubstituted 2-aminopyrroles. acs.org This highlights the versatility of ynamides as a key building block in modern pyrrole synthesis.

Application of Alkynyl Vinyl Hydrazides

Alkynyl vinyl hydrazides (AVHs) are key precursors in a novel and facile metal-free domino reaction for the synthesis of 2-aminopyrroles. acs.orgnih.gov These previously unknown starting materials are readily accessible from the corresponding N-alkynyl hydrazides. acs.org The domino process, which involves a propargylic 3,4-diaza-Cope rearrangement followed by a 5-exo-dig N-cyclization, allows for the construction of a library of 2-aminopyrroles with diverse substitution patterns. acs.orgnih.gov This methodology can be controlled to selectively produce a single monoprotected 2-aminopyrrole, where the amine nitrogen is protected (e.g., as N-Boc) and the pyrrole nitrogen remains as a free N-H. acs.orgnih.gov

Reactivity of Amino Esters and Malonic Acid Derivatives

A notable synthetic route to pyrrole derivatives involves the reaction of amino esters with derivatives of malonic acid. One such method describes the solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds from L-tryptophan. mdpi.com The initial step involves the esterification of L-tryptophan, followed by heating equimolar mixtures of the resulting alkyl 2-aminoesters and a 1,3-dicarbonyl compound, such as malonic acid, in the presence of a catalytic amount of potassium hydroxide. mdpi.com This reaction proceeds in two stages: the initial formation of an amide intermediate from the malonic acid and the amino ester, followed by a base-promoted cyclization to yield the pyrrole ring. mdpi.com This method has been reported to produce moderate to good yields, ranging from 45% to 81%. mdpi.com

Another approach involves the reaction between 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid and an amine, like benzylamine, to form amide derivatives. mdpi.com This reaction highlights the challenge of regioselectivity due to the presence of two carboxylic acid groups. mdpi.com The use of a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent like dichloromethane (B109758) (DCM) has been shown to be effective. mdpi.com

ReactantsReagents/ConditionsProductYieldReference
Alkyl 2-aminoesters, Malonic acidKOH (cat.), 170°C, solvent-free2,4,5-trisubstituted-1H-pyrrol-3-ol45-81% mdpi.com
2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid, BenzylamineTBTU, DIPEA, DCM, rt2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acidGood mdpi.com

Synthetic Challenges and Optimization Studies

The synthesis of this compound and its derivatives is not without its challenges. Key areas of concern for chemists include controlling stereochemistry during derivatization, achieving regioselectivity in reactions with multifunctional substrates, and optimizing reaction conditions to maximize yield and purity.

The introduction of chiral centers during the synthesis of pyrrole derivatives necessitates stereochemical control to isolate the desired stereoisomer, which is often crucial for biological activity. For instance, in the synthesis of complex molecules like 1H-Pyrrole-2-carboxamide, N-(3-amino-3-imino-1-propenyl)-4-(((3,4-dihydro-5-amino-4-hydroxy-2H-pyrrol-2-yl)carbonyl)amino)-, (2S-trans)-, dihydrochloride, dihydrate, the specific stereochemistry, denoted by "(2S-trans)," is a critical aspect of its structure and potential biological function. ontosight.ai The synthesis of such compounds involves multi-step processes where the control of stereochemistry is paramount. ontosight.ai While detailed methods for achieving stereochemical control in the synthesis of this compound itself are not extensively detailed in the provided results, the general principles of asymmetric synthesis would apply. This could involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions to ensure the formation of the desired enantiomer or diastereomer.

Regioselectivity is a significant challenge when synthesizing substituted pyrroles, especially when the starting materials contain multiple reactive sites. A prime example is the synthesis of amide derivatives from 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, which possesses two carboxylic acid groups. mdpi.com Achieving selective amidation at one of the two carboxylic acid groups requires careful selection of coupling reagents and reaction conditions. mdpi.com Standard coupling agents may not provide sufficient discrimination between the two sites. mdpi.com The use of specific coupling reagents and reaction monitoring is crucial to ensure the desired regioisomer is formed. mdpi.com Similarly, in the synthesis of 2,3,4-trisubstituted 1H-pyrroles through a three-component reaction, the regioselectivity of the cycloaddition is a key factor. rsc.org Copper-catalyzed reactions of aldehydes, ketones, and alkyl isocyanoacetates have been shown to proceed with high regioselectivity. rsc.org

Optimizing reaction conditions to enhance yield and improve the purity of the final product is a constant endeavor in synthetic chemistry. For instance, in the synthesis of sunitinib (B231), a drug containing a pyrrole moiety, the purity of the final product is critical due to its poor solubility, which makes purification challenging. google.com Optimized processes have been developed that yield crude sunitinib with a purity of ≥98.5%, often exceeding 99.0%, which simplifies the subsequent purification steps. google.com In the synthesis of 2-aminopyrrole-3-carboxylate derivatives, the development of new methods is driven by the need for efficient access to these important building blocks. yok.gov.tr The optimization of large-scale syntheses often involves the use of techniques like continuous flow chemistry to improve yield and purity. evitachem.com

ChallengeKey Findings
Stereochemical Control The synthesis of complex pyrrole derivatives with specific stereochemistry, crucial for biological activity, requires multi-step, controlled synthetic pathways. ontosight.ai
Regioselectivity In molecules with multiple reactive sites, such as dicarboxylic acids, selective reaction at one site requires specific coupling reagents and conditions to avoid the formation of isomeric byproducts. mdpi.com Copper-catalyzed multicomponent reactions can provide high regioselectivity in the formation of substituted pyrroles. rsc.org
Yield and Purity Optimized synthetic protocols can yield high-purity products, minimizing the need for extensive purification, which is especially important for poorly soluble compounds. google.com The development of new, efficient synthetic methods is crucial for producing key pyrrole intermediates. yok.gov.tr

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Pyrrole (B145914) Ring Formation Mechanisms

The construction of the pyrrole ring in 2-Amino-1H-pyrrole-3-carboxamide and its derivatives is often accomplished through elegant, multi-step sequences that involve a combination of fundamental organic reactions. These pathways provide a versatile toolkit for chemists to access a wide array of substituted pyrroles.

Nucleophilic Addition-Elimination Pathways

Nucleophilic addition-elimination reactions are a cornerstone in the synthesis of many heterocyclic compounds, including pyrrole derivatives. In this context, the initial step typically involves the attack of a nucleophile, such as an amine, on an electrophilic carbonyl carbon. mdpi.comsavemyexams.com This is followed by the elimination of a leaving group, often a water molecule, to form an enamine or a related intermediate. mdpi.com This enamine can then undergo further transformations to yield the final pyrrole ring.

For instance, a proposed mechanism for the formation of certain pyrrole derivatives involves the initial nucleophilic attack of an amine on a carbonyl group to form a (Z)-enamine-type intermediate through a nucleophilic addition-elimination process. mdpi.com This is often the rate-determining step in the reaction sequence. mdpi.com The versatility of this pathway allows for the incorporation of diverse substituents into the final pyrrole structure.

Intramolecular Cyclization Processes

Intramolecular cyclization is a key step in many synthetic routes to this compound derivatives. This process involves the formation of a new ring by the reaction of two functional groups within the same molecule. A common strategy involves a 5-exo-dig N-cyclization, where a nitrogen atom attacks an alkyne to form the five-membered pyrrole ring. acs.org

In one documented approach, the synthesis of 2-aminopyrroles proceeds through a domino reaction that includes an unprecedented 3,4-diaza Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization. acs.org Another example involves the acid-catalyzed intramolecular cyclization of glycine-derived enamino amides, which proceeds via a 5-exo-trig ring closure to yield pyrrolin-4-one derivatives. mdpi.com These intramolecular events are often highly efficient and provide excellent control over the regioselectivity of the ring closure.

The table below summarizes key intramolecular cyclization reactions leading to pyrrole derivatives.

Starting Material TypeKey ReactionIntermediate TypeProduct TypeRef
Alkynyl vinyl hydrazides3,4-diaza-Cope rearrangement, 5-exo-dig N-cyclizationEthenimine-enamine2-Aminopyrroles acs.org
Glycine-derived enamino amides5-exo-trig ring closure-Pyrrolin-4-ones mdpi.com
Ynamides and isoxazol-5-aminesCyclization/isomerizationα-Imino silver carbene5-Amino-1H-pyrrole-3-carboxamides beilstein-journals.org

Michael Addition Sequences

Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for the construction of the pyrrole ring. This reaction can be part of a domino sequence, where the initial Michael adduct undergoes subsequent reactions to form the final heterocyclic product.

For example, the synthesis of polysubstituted pyrroles has been achieved through a sequence involving a Michael addition followed by an intramolecular cyclization. thieme-connect.de In some cases, the reaction cascade can be initiated by a Michael addition, leading to the formation of an intermediate that is primed for a subsequent intramolecular annulation and elimination to furnish the pyrrole ring. mdpi.com The use of Michael addition sequences allows for the construction of highly functionalized pyrroles from readily available starting materials.

Role of Intermediates in Reaction Pathways

The transient species formed during a chemical reaction, known as intermediates, are often the key to understanding the reaction mechanism. In the synthesis of this compound, several types of intermediates have been proposed and, in some cases, identified, providing valuable insights into the reaction pathway.

α-Imino Silver Carbene Intermediates

In certain silver-catalyzed reactions, the formation of an α-imino silver carbene intermediate has been postulated. acs.orgbeilstein-journals.org These highly reactive species are generated from the reaction of ynamides with a silver catalyst. The initial activation of the ynamide by the silver catalyst can lead to an alkenylsilver species, which then undergoes fragmentation to produce the α-imino silver carbene. beilstein-journals.org This intermediate can then undergo a subsequent cyclization and isomerization process to form the final 5-amino-1H-pyrrole-3-carboxamide derivative. beilstein-journals.org The involvement of such carbene intermediates opens up new avenues for the synthesis of complex pyrrole structures.

Enamine-type Intermediates

Enamines are versatile intermediates in organic synthesis and play a crucial role in many pyrrole formation reactions. They are typically formed by the reaction of a secondary amine with a carbonyl compound. In the context of this compound synthesis, enamine-type intermediates can be generated in situ and undergo subsequent cyclization reactions. mdpi.com For instance, the nucleophilic attack of an amine on a carbonyl compound can lead to a (Z)-enamine-type intermediate, which can then undergo an intramolecular cyclization to form the pyrrole ring. mdpi.com The electronic properties of the enamine intermediate can be tuned to favor the desired cyclization pathway. acs.org

The table below outlines the key intermediates and their roles in the formation of the pyrrole ring.

IntermediateFormation MethodSubsequent ReactionProductRef
α-Imino silver carbeneReaction of ynamides with a silver catalystCyclization/isomerization5-Amino-1H-pyrrole-3-carboxamide acs.orgbeilstein-journals.org
Enamine-type intermediateNucleophilic attack of an amine on a carbonyl compoundIntramolecular cyclizationPyrrole derivatives mdpi.com

Tautomeric Equilibria Studies

The phenomenon of tautomerism, an isomeric relationship involving the migration of a proton with a concurrent shift of double bonds, is a critical aspect of the chemical behavior of this compound. researchgate.net Prototropic tautomerism in this molecule and its parent scaffold, 2-aminopyrrole, has been a subject of quantum chemical studies to understand the stability and reactivity of its various isomeric forms. mdpi.comnih.gov

The structure of this compound allows for several types of tautomerism, primarily the enamine-imine tautomerism characteristic of the 2-aminopyrrole core, and the amide-imidic acid tautomerism of the carboxamide side chain. researchgate.netresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), on the simpler 2-aminopyrrole system reveal that the enamino tautomers are generally more stable than the corresponding imino forms. mdpi.comnih.gov

For 2-aminopyrrole, at least eleven prototropic isomers can be considered, including five amino tautomers and three imino tautomers. nih.gov The primary amino tautomer, with protons on the ring nitrogen (N1) and the exocyclic amino group (N6), is the most stable form in the gas phase. mdpi.comnih.gov The relative instability of the imino tautomers is a key factor in their chemistry; however, these less stable forms exhibit exceptionally high basicity at the imino nitrogen atom. mdpi.comresearchgate.net This high basicity is particularly pronounced in tautomers where a proton has shifted to a carbon atom of the pyrrole ring. mdpi.com

This tendency for the amino form to be more stable has significant implications. Derivatives that might be designed as potent imino N-superbases can undergo prototropic shifts to the more stable, but less basic, aminopyrrole structure. mdpi.comresearchgate.net

Table 1: Relative Stabilities of 2-Aminopyrrole Tautomers (Gas Phase, DFT Calculations)

Tautomer Type Specific Isomer Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹) Predicted Stability
Amino (Enamine) AP16 (Major form) 0.0 Most Stable
Imino IP13a > 40 Rare form
Imino IP15a > 40 Rare form
Imino IP34a > 40 Rare form

Data derived from computational studies on 2-aminopyrrole, the core structure of this compound. mdpi.comnih.gov The specific energy values for the carboxamide derivative may vary.

Transition State Analysis and Energy Profiles

The study of reaction mechanisms, including tautomeric interconversions, relies heavily on understanding the energy landscape of the reacting system. Transition state analysis provides insight into the energy barriers that must be overcome for a chemical transformation to occur. pearson.comacs.org For the tautomerism of pyrrole derivatives, quantum chemical methods are employed to calculate the energy profiles and locate the transition state structures connecting different tautomers. mdpi.comchinesechemsoc.org

According to Hammond's Postulate, the structure of a transition state will more closely resemble the species (reactant or product) to which it is closer in energy. pearson.com In the context of the tautomerism of 2-aminopyrrole, the transition states for the conversion of the stable amino tautomers to the higher-energy imino tautomers would be expected to resemble the structure of the imino tautomers.

Computational studies on related pyrrole systems have quantified the energy barriers for various reaction steps. For instance, in the co-oligomerization of formaldehyde (B43269) and pyrrole, the energy barriers for C-C bond formation were found to be significantly lowered in the presence of an acid catalyst. acs.org The addition of formaldehyde to the α-carbon of pyrrole, facilitated by formic acid, has a calculated energy barrier of +13.1 kcal/mol. acs.org

While specific energy profiles for the tautomerization of this compound are not detailed in the provided search results, the data for 2-aminopyrrole protonation and deprotonation equilibria offer a proxy for understanding the energetics. mdpi.com The Gibbs free energies (ΔG) for these processes indicate that certain isomers are exceptionally rare, with ΔG values higher than 40 kJ mol⁻¹, suggesting high energy barriers for their formation from the most stable tautomer. mdpi.com Such high-energy intermediates would likely only be relevant in the mechanisms of reactions conducted under forcing conditions, such as in the presence of extremely strong bases. mdpi.com

The energy profile for a typical proton transfer reaction, which defines tautomerism, involves the starting tautomer and the product tautomer as energy minima, separated by a maximum corresponding to the transition state. chinesechemsoc.org The height of this barrier, the activation energy, determines the kinetic feasibility of the interconversion. For 2-aminopyrrole derivatives, the transformation into the more stable amino forms is a kinetically and thermodynamically favored process. mdpi.com

Table 2: Calculated Energy Barriers for Related Pyrrole Reactions

Reaction System Catalyst Calculated Energy Barrier (kcal/mol)
CH₂O addition to α-carbon Pyrrole + Formaldehyde Formic Acid +13.1
CH₂O addition to nitrogen Pyrrole + Formaldehyde Formic Acid +16.9
C2-C bond formation Indole derivative Photosensitizer +10.8 (65.4 - 54.6)

This table presents data from related pyrrole systems to illustrate the typical energy scales involved in their reactions. acs.orgchinesechemsoc.org The values provide a conceptual framework for the likely energetics of this compound.

Structure Activity Relationship Sar Studies and Derivative Design

Design Principles for 2-Amino-1H-pyrrole-3-carboxamide Analogs

The design of new molecules based on the this compound core leverages both computational and synthetic strategies to enhance desired biological effects.

Rational Design and Molecular Hybridization

Rational design strategies aim to create new compounds by integrating the this compound scaffold with other known pharmacophores to produce hybrid molecules with potentially synergistic or enhanced activities. mdpi.com This approach is predicated on a deep understanding of the target's binding site and the key interactions that govern molecular recognition.

For instance, a molecular hybridization strategy was employed to develop novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives. researchgate.net Similarly, researchers have designed and synthesized new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides through molecular hybridization, yielding compounds with potent antibacterial activity against various strains. mdpi.com Another example involves the creation of dihalogenated pyrrole (B145914) derivatives combined with a phenyl ring bearing specific substituents, which has been shown to positively influence antibacterial activity. researchgate.net The goal of hybridization is often to combine the favorable properties of different molecular fragments into a single, more effective compound. mdpi.com

Scaffold Hopping Strategies

Scaffold hopping is a powerful technique used to identify structurally novel compounds by replacing the central core of a known active molecule while preserving its biological activity. nih.gov This strategy can lead to new chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics.

Impact of Substituents on Biological Activities

Systematic modification of the substituents at the N1, C2, and C3 positions of the this compound ring is a cornerstone of SAR studies. These changes can profoundly influence the compound's interaction with its biological target.

Modifications at the Pyrrole Ring Nitrogen (N1)

The substituent at the N1 position of the pyrrole ring often plays a crucial role in determining biological activity. SAR studies have shown that this position is sensitive to steric and electronic modifications.

For example, in a series of metallo-β-lactamase inhibitors based on a 2-aminopyrrole-3-carbonitrile scaffold, the presence of an N-benzyl side chain was found to be important for inhibitory potency. nih.govuq.edu.au Research on 5-HT6 receptor ligands revealed that introducing a second hydrophobic site linked by a sulfonyl group at the N1 position was a key feature for activity. nih.govacs.org Further studies on proteasome inhibitors indicated that a hydrogen bond acceptor at the N1 position was critical, as its removal led to inactive compounds, while an N-methyl group was not tolerated. acs.org

Table 1: Impact of N1-Substituents on Biological Activity This table is for illustrative purposes and synthesizes general findings from the cited literature. Specific activities and compounds should be consulted in the primary sources.

N1-Substituent General Observation Biological Target Context Citations
Benzyl Group Important for maintaining inhibitory activity. Metallo-β-lactamases nih.gov, uq.edu.au
Arylsulfonyl Group Introduces a key hydrogen bond acceptor site, beneficial for affinity. 5-HT6 Receptor nih.gov, acs.org
Hydrogen Bond Donor (e.g., -H) Can be essential for activity in some scaffolds. Proteasome acs.org
Methyl Group Not tolerated; leads to inactive compounds in this series. Proteasome acs.org

| Oxygen (replacing Nitrogen) | Can lead to a range of potencies, sometimes with improved solubility. | Proteasome | acs.org |

Substitutions on the Carboxamide Group (C3)

The carboxamide group at the C3 position is a frequent point of modification to explore new interactions with biological targets and to modulate physicochemical properties.

In the development of 5-HT6 receptor inverse agonists, decorating the 3-carboxamide fragment with diverse alicyclic amines, such as a pyrrolidine (B122466) ring, was a key strategy. nih.gov This provided a positively ionizable atom, which is a common feature in ligands for this receptor. nih.govacs.org For EZH2 inhibitors, various substitutions on the carboxamide nitrogen were explored, leading to the identification of potent compounds. rsc.org Similarly, in the context of kinase inhibitors, modifications to the carboxamide moiety, including bioisosteric replacement of the amide bond, have resulted in compounds with enhanced selectivity and activity. cancertreatmentjournal.com Hydrolysis of a nitrile at the C3 position to a carboxamide has also been performed to investigate its role in inhibitory activity. uq.edu.au

Derivatization of the Amino Group (C2)

The amino group at the C2 position offers another handle for chemical modification, allowing for the introduction of various functionalities to probe for additional binding interactions.

In a series of potential anticancer agents, substitution on the amino group at position 2 led to a significant increase in activity against liver cancer cell lines. Acylation of the C2-amino group with various acyl chlorides and anhydrides in a series of metallo-β-lactamase inhibitors led to the discovery of potent N-acylamide derivatives. nih.gov These modifications highlight the importance of the C2-amino group as a point for derivatization to enhance biological potency. nih.gov

Table 2: Impact of C2- and C3-Substituents on Biological Activity This table is for illustrative purposes and synthesizes general findings from the cited literature. Specific activities and compounds should be consulted in the primary sources.

Position Modification Type General Observation Biological Target Context Citations
C2-Amino Acylation (N-acylamides) Resulted in the most potent inhibitors in the series. Metallo-β-lactamases nih.gov
C2-Amino Substitution Led to a marked increase in anticancer activity. Cancer Cell Lines (HEPG2)
C3-Carboxamide Alicyclic Amines Introduction of a positively ionizable atom, key for affinity. 5-HT6 Receptor nih.gov, acs.org,
C3-Carboxamide Various N-substituents Crucial for potency and interaction with the target. EZH2 rsc.org

| C3-Nitrile | Hydrolysis to Carboxamide | Investigated the importance of the nitrile group for activity. | Metallo-β-lactamases | uq.edu.au |

Influence of Aromatic and Alicyclic Substituents

The introduction of aromatic and alicyclic moieties at different positions of the this compound core has a profound impact on the biological activity of the resulting derivatives. These substituents can influence the molecule's interaction with its biological target through various mechanisms, including hydrophobic interactions, steric effects, and electronic modulation.

For instance, in the context of developing inhibitors for metallo-β-lactamases (MBLs), a class of enzymes that confer bacterial resistance to β-lactam antibiotics, SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have revealed the critical role of specific substituents. nih.gov The vicinal 4,5-diphenyl groups and the N-benzyl side chain on the pyrrole ring were found to be important for the inhibitory potency against various MBL subclasses. nih.gov The N-benzoyl derivative of this scaffold, for example, demonstrated potent in vitro activity against multiple MBLs, highlighting the favorable influence of an aromatic acyl group at the 2-amino position. nih.govuq.edu.au

In a different therapeutic area, the development of 5-HT6 receptor inverse agonists, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been employed. acs.orgnih.gov The substitution pattern on the 2-phenyl ring and the introduction of an arylsulfonyl group at the N1 position of the pyrrole have been systematically investigated. acs.orgnih.gov It was observed that electron-withdrawing substituents, such as fluorine, chlorine, trifluoromethyl, and trifluoromethoxy groups, on the phenylsulfonyl ring significantly enhanced the affinity for the 5-HT6 receptor. acs.orgnih.gov Notably, a chlorine atom at the C3 position of the phenylsulfonyl ring was particularly beneficial, increasing the affinity up to six-fold. acs.orgnih.gov This enhancement is attributed to the ability of the halogen atom to form stabilizing halogen bonding interactions with the receptor. nih.gov

Furthermore, the nature of the substituent on the carboxamide moiety can also dictate the activity. In the design of inhibitors for mycobacterial membrane protein large 3 (MmpL3), a key target for anti-tuberculosis drugs, it was found that attaching bulky alicyclic groups, such as an adamantyl group, to the carboxamide nitrogen greatly improved the anti-TB activity. nih.gov Conversely, smaller substituents or aromatic groups at this position led to a significant loss of potency. nih.gov

The following table summarizes the influence of selected aromatic and alicyclic substituents on the activity of this compound derivatives based on findings from various studies.

Scaffold/Target Substituent Position Substituent Type Influence on Activity Reference
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile / MBLs2-aminoN-benzoylPotent inhibition of multiple MBLs nih.govuq.edu.au
2-phenyl-1H-pyrrole-3-carboxamide / 5-HT6 ReceptorPhenylsulfonyl at N1Electron-withdrawing groups (e.g., Cl, CF3)Increased receptor affinity acs.orgnih.gov
Pyrrole-2-carboxamide / MmpL3 (Anti-TB)Carboxamide nitrogenBulky alicyclic (e.g., adamantyl)Improved anti-TB activity nih.gov
Pyrrole-2-carboxamide / MmpL3 (Anti-TB)Carboxamide nitrogenSmall or aromatic groupsDecreased anti-TB activity nih.gov

Conformational Analysis and Stereochemical Impact

The three-dimensional arrangement of atoms in a molecule, its conformation, and the specific spatial arrangement of its chiral centers, its stereochemistry, are critical determinants of its biological activity. For derivatives of this compound, these factors play a significant role in how the molecule fits into the binding site of its target protein and the resulting biological response.

Stereochemistry becomes particularly important when chiral centers are present in the molecule. In the development of 5-HT6 receptor inverse agonists based on the 2-phenyl-1H-pyrrole-3-carboxamide scaffold, the stereochemistry of an alicyclic amine in the 3-carboxamide fragment was investigated. nih.gov A clear preference for the (S)-enantiomer over the (R)-enantiomer of the pyrrolidin-3-yl fragment was observed in terms of binding affinity to the 5-HT6 receptor. nih.gov Molecular docking studies revealed that while both enantiomers could form a key salt bridge with an aspartate residue in the binding site, there were subtle differences in the orientation of the basic group that likely accounted for the observed difference in affinity. nih.gov

The study of stereochemical aspects is a fundamental component of understanding the interaction of chiral natural products and synthetic compounds with their biological targets. womengovtcollegevisakha.ac.in The specific three-dimensional arrangement of atoms is what allows for chiral recognition in biological systems, leading to differences in efficacy and safety between enantiomers.

Ligand Efficiency and Optimization Parameters

In the process of drug discovery and lead optimization, several parameters are used to assess the quality of a compound and guide its further development. Ligand efficiency (LE) is a widely used metric that normalizes the binding affinity of a molecule by its size, typically the number of non-hydrogen atoms (heavy atom count, HAC). researchgate.netresearchgate.netrgdscience.com It provides an indication of how efficiently a molecule binds to its target on a per-atom basis. A higher LE value is generally desirable, as it suggests that the molecule is making more effective use of its atoms to achieve its potency. researchgate.netresearchgate.net

For derivatives of this compound, optimizing for high ligand efficiency is a key goal. This involves making structural modifications that enhance binding affinity without disproportionately increasing the molecular size. For instance, in the optimization of 5-HT6 receptor ligands, the introduction of a chlorine atom on the phenylsulfonyl ring led to a significant increase in affinity with only a minor increase in molecular weight, thus improving the ligand efficiency. acs.orgnih.gov

Other important optimization parameters include lipophilicity (logP or logD), which affects solubility, permeability, and off-target effects, and the fraction of sp3 hybridized carbons (Fsp3), which can influence solubility and reduce promiscuity. rgdscience.com Ligand lipophilic efficiency (LLE), which relates potency to lipophilicity, is another valuable metric for guiding optimization efforts.

The following table presents a hypothetical example of how ligand efficiency and other optimization parameters might be used to compare different derivatives of a this compound series.

Compound IC50 (nM) pIC50 Heavy Atom Count (HAC) Ligand Efficiency (LE) logP LLE (pIC50 - logP)
Derivative A2506.60250.2643.53.1
Derivative B507.30280.2614.23.1
Derivative C107.00260.2693.23.8

Biological Activities and Pre Clinical Investigations

Antimicrobial Activity Studies

The antimicrobial potential of 2-Amino-1H-pyrrole-3-carboxamide derivatives has been evaluated against a range of bacteria, fungi, and viruses, with many compounds demonstrating significant inhibitory effects.

Derivatives of this compound have shown notable antibacterial properties. Research indicates that these compounds are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus. researchgate.netmdpi.comnih.gov For instance, certain 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives displayed high activity against Staphylococcus aureus, with some showing efficacy equal to the antibiotic gentamicin. mdpi.com The pyrrole-2-carboxamide moiety is considered a crucial structural component for these antibacterial effects. mdpi.comnih.gov

The antibacterial spectrum also extends to some Gram-negative bacteria. mdpi.com Specific pyrrole-2-carboxamide derivatives have demonstrated activity against Escherichia coli and Pseudomonas aeruginosa, in some cases comparable to ciprofloxacin (B1669076) and gentamicin, respectively. mdpi.com The introduction of different substituents onto the pyrrole (B145914) ring, such as dihalogenation, has been shown to be a beneficial strategy for enhancing antibacterial activity. mdpi.com For example, a 3,4-dichloropyrrole derivative exhibited potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.03 μg/mL. mdpi.com Other studies have synthesized hybrids of silatrane-1H-pyrrole-2-carboxamide, which were most potent against Gram-positive microorganisms like E. durans and B. subtilis, as well as E. coli. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

Derivative ClassTarget BacteriaObserved ActivityReference
2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrilesStaphylococcus aureus (Gram-positive)High activity, some comparable to gentamicin. mdpi.com
1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamidesPseudomonas aeruginosa (Gram-negative)Activity equal to gentamicin. mdpi.com
1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamidesEscherichia coli (Gram-negative)Activity equal to ciprofloxacin. mdpi.com
Silatrane-1H-pyrrole-2-carboxamide hybridsE. durans, B. subtilis (Gram-positive), E. coli (Gram-negative)Potent activity against tested strains. researchgate.net
PyrrolamidesStaphylococcus aureusMIC value of 0.008 μg/mL. mdpi.com
PyrrolamidesEscherichia coliMIC value of 1 μg/mL. mdpi.com

In addition to antibacterial effects, this compound derivatives have been investigated for their antifungal properties. scirp.org Studies have shown that these compounds exhibit activity against pathogenic fungi, including Candida albicans and Aspergillus niger. researchgate.net A series of newly synthesized pyrrole derivatives demonstrated significant antifungal activity, with some compounds showing potency equal to or greater than the reference drug, clotrimazole. researchgate.net

The structure-activity relationship studies suggest that specific substitutions on the pyrrole ring are crucial for antifungal efficacy. For example, the presence of a 4-hydroxyphenyl ring in one of the most potent compounds was identified as a key feature for its activity against C. albicans. researchgate.net Furthermore, novel pyrazole-furan carboxamide and pyrazole-pyrrole carboxamide derivatives have been developed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a known target for fungicides. acs.org Many of these compounds displayed potent fungicidal activities against destructive fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. acs.orgresearchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

Derivative ClassTarget FungiObserved ActivityReference
Substituted pyrrole derivativesCandida albicans, Aspergillus nigerPotency equal to or higher than clotrimazole. researchgate.net
Pyrrole derivative with 4-hydroxyphenyl ringCandida albicansIdentified as a key pharmacophoric feature for activity. researchgate.net
Pyrazole-pyrrole carboxamidesSclerotinia sclerotiorum, Rhizoctonia solani, Pyricularia griseaMajority displayed potent fungicidal activities. acs.org

The antiviral potential of the pyrrole scaffold has also been a focus of research. scirp.orgmdpi.com Derivatives of this compound have been explored as potential antiviral agents, particularly in the context of Human Immunodeficiency Virus (HIV). nih.gov Highly substituted pyrroles are considered a versatile scaffold for developing anti-HIV agents. nih.gov

Research has led to the synthesis of 4-amino-5-benzoyl-N-phenyl-2-(substituted-amino)-1H-pyrrole-3-carbothioamide derivatives which were tested for their ability to inhibit the HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) activity. nih.gov Pyrrole derivatives were among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) identified. nih.gov This line of research suggests that the this compound scaffold is a promising starting point for the development of new antiviral compounds, including dual inhibitors of different viral enzymes. nih.gov

Anticancer Activity Research

A significant body of research has been dedicated to the anticancer properties of this compound derivatives, revealing their ability to induce cytotoxicity in various cancer cell lines through mechanisms such as enzyme inhibition and interference with microtubule dynamics. bohrium.commdpi.comnih.gov

Derivatives of this compound have demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines in laboratory settings. bohrium.commdpi.com These include, but are not limited to, melanoma, breast cancer, lung cancer, and colon cancer. mdpi.comresearchgate.netarabjchem.org

One class of derivatives, referred to as 2-APCAs, effectively inhibited the growth of various cancer cell lines, including different types of breast and non-small cell lung cancer (NSCLC). bohrium.com Notably, these compounds were also effective against cancer cells that had developed resistance to certain existing chemotherapeutic agents. bohrium.com The cytotoxic effect of these pyrrole derivatives is often linked to their ability to interfere with tubulin polymerization, a critical process for cell division. bohrium.commdpi.comnih.gov This interference leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death. bohrium.comnih.gov For instance, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs) showed considerable inhibition of cancer cell proliferation in vitro, with their mechanism of action attributed to the inhibition of tubulin polymerization and induction of G2/M cell-cycle arrest. nih.govresearchgate.net

Table 3: In Vitro Cytotoxicity of Selected this compound Derivatives

Derivative ClassCancer Cell LinesObserved EffectMechanism of ActionReference
2-amino-pyrrole-carboxamides (2-APCAs)Breast, Prostate, Non-small cell lung cancer (NSCLC), Soft tissue sarcomasEffective growth inhibition, including in resistant cell lines.Interference with tubulin polymerization, M-phase accumulation, apoptosis. bohrium.com
Pyrrole-based carboxamides (CAs)Breast, Lung, ProstatePotent anti-cancer properties.Inhibition of tubulin polymerization. mdpi.com
Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs)Leiomyosarcoma, Rhabdomyosarcoma, GIST, Ewing's sarcoma, OsteosarcomaConsiderable inhibition of cell proliferation.Inhibition of tubulin polymerization, G2/M cell-cycle arrest, apoptosis. nih.govresearchgate.net
Pyrrolidines and PyrrolesHuman Colon Carcinoma (CACO-2 AND HCT116)Antiproliferation activities.Not specified. researchgate.net

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. nih.govgoogle.comgoogle.com A key target identified is the cell division cycle 7 (Cdc7) serine/threonine kinase, which is a vital regulator of DNA synthesis. nih.gov Inhibition of Cdc7 has been shown to cause apoptosis in tumor cells. nih.gov Specific derivatives, such as 5-(2-amino-pyrimidin-4-yl)-2-phenyl-1H-pyrrole-3-carboxamide, have been developed as Cdc7 kinase inhibitors. nih.gov These compounds are also noted to have inhibitory activity against Cdc7/Cdk complexes. google.comgoogle.com

Furthermore, the pyrrole-3-carboxamide scaffold has been utilized to develop inhibitors for other protein kinases. google.comnih.govpdbj.org For example, a novel class of Janus kinase 2 (JAK2) inhibitors was developed from this scaffold, with one compound demonstrating significant tumor growth inhibition in a xenograft tumor model. nih.govpdbj.org The mechanism of action for many of the cytotoxic pyrrole derivatives involves targeting microtubules. bohrium.commdpi.comnih.gov This action is relevant to the inhibition of mitotic kinases like polo-like kinase 1 (PLK1), which are essential for the regulation of the M-phase of the cell cycle, although direct inhibition of PLK1 by these specific carboxamides is an area for further detailed investigation.

Table 4: Enzyme Inhibition Profiles of this compound Derivatives

Derivative ClassTarget EnzymeTherapeutic RelevanceReference
5-heteroaryl-3-carboxamido-2-aryl pyrrolesCdc7 serine/threonine kinasePotential anticancer therapy through induction of apoptosis in tumor cells. nih.gov
5-(2-Aminopyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carboxamidesCdc7 or Cdc7/CdksTreatment of cancers and cell proliferative disorders. google.comgoogle.com
Pyrrole-3-carboxamidesJanus Kinase 2 (JAK2)Treatment of myeloproliferative disorders and other cancers. nih.govpdbj.org
2-amino-pyrrole-carboxamides (2-APCAs)Tubulin (leading to mitotic arrest)Inhibition of cancer cell proliferation; relevant to mitotic kinases like PLK1. bohrium.com

Receptor Modulation (e.g., 5-HT6R inverse agonism)

A significant area of research for this compound derivatives has been their interaction with the serotonin (B10506) type 6 receptor (5-HT6R), a promising target for treating cognitive deficits. nih.gov Studies have focused on modifying the this compound scaffold to develop potent and selective 5-HT6R ligands. nih.govscispace.com

A notable discovery was the development of 2-phenyl-1H-pyrrole-3-carboxamide derivatives. nih.gov This structural modification, derived from truncating a more complex 1H-pyrrolo[3,2-c]quinoline scaffold, led to a significant shift in functional activity. scispace.com While the parent scaffold produced neutral antagonists, the new 2-phenyl-1H-pyrrole-3-carboxamide derivatives behaved as inverse agonists at the 5-HT6R. nih.govscispace.com Inverse agonists are unique in that they can inhibit the baseline, constitutive activity of a receptor even in the absence of its natural ligand. scispace.com

Specifically, one derivative, identified as compound 27, demonstrated inverse agonist activity at two key 5-HT6R-operated signaling pathways: the Gs protein pathway and the Cdk5 (cyclin-dependent kinase 5) pathway. nih.govresearchgate.net This compound exhibited high selectivity and metabolic stability, and successfully reversed scopolamine-induced memory decline in preclinical models, highlighting its potential as a cognition-enhancing agent. nih.gov Another derivative, compound 33, also showed potent 5-HT6R inverse agonism at Gs, Cdk5, and mTOR signaling pathways. nih.gov

Table 1: 5-HT6R Inverse Agonist Activity of 2-Aryl-1H-pyrrole-3-carboxamide Derivatives
CompoundActivityAffected Signaling PathwaysPotential Therapeutic EffectReference
Compound 27 (a 2-phenyl-1H-pyrrole-3-carboxamide derivative)5-HT6R Inverse AgonistGs, Cdk5Cognition-Enhancement nih.govresearchgate.net
Compound 33 (a 2-aryl-1H-pyrrole-3-carboxamide derivative)Potent 5-HT6R Inverse AgonistGs, Cdk5, mTORNeuropathic Pain Alleviation nih.gov

Anti-inflammatory Properties

The pyrrole nucleus is a core component of several compounds with known anti-inflammatory effects. nih.govscirp.org Research has indicated that derivatives of this compound possess anti-inflammatory properties, largely attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. scirp.orgscirp.org COX enzymes are responsible for producing prostaglandins, which are key mediators in the inflammation process. scirp.org

In one study, a series of novel pyrrole and condensed pyrrole derivatives were synthesized and evaluated for their anti-inflammatory activity. scirp.org Several of these compounds, which included a carboxamide function, demonstrated potent activity, with some being comparable to the reference drug Indomethacin. scirp.orgscirp.org The anti-inflammatory effects of pyrrole-containing compounds are often linked to the inhibition of pro-inflammatory cytokines through the modulation of signaling pathways like MAPK p38 and NF-κB. nih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrrole Derivatives
Compound ClassObserved ActivityProposed MechanismReference
Pyrrole-3-carboxamide derivativesPotent anti-inflammatory activity, comparable to Indomethacin in some cases.Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) production. scirp.orgscirp.org
Pyrrol-2-aldehyde analogsModulation of pro-inflammatory cytokines.Inhibition of MAPK p38 and NF-κB signaling pathways. nih.gov

Other Investigated Biological Activities (e.g., antinociceptive)

Beyond receptor modulation and anti-inflammatory effects, derivatives of the this compound scaffold have demonstrated other significant biological activities, most notably antinociceptive (pain-relieving) effects.

Several studies have synthesized and tested various esters and amides of substituted 2-aminopyrrole derivatives, finding that they possess pronounced antinociceptive activity. researchgate.net In some cases, the pain-relieving activity of the synthesized compounds exceeded that of the reference drug, metamizole (B1201355) sodium. researchgate.net This activity was observed alongside low toxicity in preclinical models. researchgate.netresearchgate.net Furthermore, a specific 2-aryl-1H-pyrrole-3-carboxamide derivative (compound 33), which acts as a 5-HT6R inverse agonist, was found to dose-dependently reduce tactile allodynia in a rat model of neuropathic pain. nih.gov

Other reported activities for pyrrole derivatives include antihypoxic, antibacterial, and anticancer effects. researchgate.netontosight.ai For instance, certain derivatives of 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-4,5-dihydropyrrole-3-carboxylic acid showed a promising antihypoxic effect. bohrium.com

Mechanisms of Biological Action (Proposed Molecular Targets and Pathways)

The diverse biological activities of this compound derivatives stem from their interaction with multiple molecular targets and signaling pathways.

Receptor Modulation: For cognition enhancement and neuropathic pain, the primary target identified is the 5-HT6 receptor. nih.govnih.gov Derivatives act as inverse agonists, inhibiting the constitutive, ligand-independent activity of the receptor. scispace.com This modulation affects downstream signaling cascades, including the canonical Gs-adenylyl cyclase pathway and non-canonical pathways involving Cdk5 and mTOR kinase. nih.govresearchgate.netnih.gov The interaction with the 5-HT6R is thought to involve a salt bridge formation with an aspartate residue (D3.32) in the receptor. nih.gov

Anti-inflammatory Action: The anti-inflammatory effects are primarily proposed to occur via the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. nih.govscirp.org This action blocks the conversion of arachidonic acid into prostaglandins, which are key inflammatory mediators. scirp.org Additionally, modulation of the MAPK p38 and NF-κB signaling pathways has been implicated, which would reduce the expression of pro-inflammatory cytokines. nih.gov

Antinociceptive Effects: The pain-relieving properties are linked to at least two mechanisms. One is the inverse agonism at the 5-HT6R, which has been shown to alleviate neuropathic pain symptoms by modulating mTOR kinase activity. nih.gov The other is likely related to the anti-inflammatory action via COX inhibition, which would reduce pain associated with inflammation.

Anticancer Mechanisms: In the context of anticancer activity, some pyrrole compounds have been shown to interfere with DNA damage repair mechanisms. researchgate.net One compound, 2-APC, was found to decrease the levels of Rad51 recombinase, a key protein in homologous recombination repair, by promoting its degradation. This sensitizes cancer cells to DNA-damaging agents like doxorubicin. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Amino-1H-pyrrole-3-carboxamide at the atomic and molecular levels. These calculations offer a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. biointerfaceresearch.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the accuracy of ab initio methods with the efficiency of density functional methods. science.govacs.org It is frequently used in conjunction with various basis sets, such as 6-31G(d), 6-31+G(d,p), and 6-311++G(d,p), to optimize molecular geometries and predict a range of molecular properties. biointerfaceresearch.comscience.govgrafiati.com

For instance, DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set have been employed to study derivatives like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. ijcce.ac.ir These studies provide optimized geometric parameters that are often in good agreement with experimental data from techniques like X-ray crystallography. ijcce.ac.irijcce.ac.ir The choice of basis set is crucial, with larger basis sets like 6-311G(d,p) generally providing more accurate descriptions of polar bonds within the molecule. ijcce.ac.ir

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. science.gov

In studies of pyrrole (B145914) derivatives, HOMO-LUMO analysis helps to understand the electronic transitions and reactivity patterns. For example, in some derivatives, the HOMO may be localized on the pyrrole ring and associated groups, while the LUMO is situated on other parts of the molecule, indicating the direction of charge transfer during electronic excitation. researchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species.

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalIndicates the ability to donate electrons (nucleophilicity).
LUMO Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons (electrophilicity).
Egap HOMO-LUMO Energy GapA larger gap implies greater stability and lower reactivity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For pyrrole derivatives, MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions. For example, the oxygen atom of the carboxamide group typically shows a region of high electron density, making it a potential hydrogen bond acceptor. researchgate.net Conversely, the hydrogen atoms of the amino group and the pyrrole NH are electron-deficient and can act as hydrogen bond donors. This information is vital for understanding intermolecular interactions, which play a significant role in the biological activity of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energies associated with these interactions. uni-muenchen.de

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein. These methods are instrumental in drug discovery and development.

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking studies are performed to predict the preferred orientation of a ligand when it binds to a protein's active site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. ijcce.ac.irmdpi.com These studies are crucial for understanding the potential biological activity of pyrrole-based compounds.

Prediction of Receptor-Ligand Binding Modes

Understanding how a molecule interacts with its biological target is fundamental to drug design. Computational docking simulations are employed to predict the binding orientation and affinity of ligands within the active site of a receptor.

Molecular docking studies have been utilized to investigate the binding modes of various pyrrole carboxamide derivatives. For instance, in the context of discovering novel VEGFR-2 inhibitors, docking simulations are used to evaluate the binding mode between the protein and potential ligands. researchgate.net Similarly, docking studies on pyrrole-based heterocyclic amino acid derivatives with the GABA-A receptor have revealed significant interactions at the active site. ijper.org These studies help in understanding the key amino acid residues involved in the binding, which is crucial for designing more potent and selective inhibitors. ijper.orgrdd.edu.iq

In the pursuit of new anticancer agents targeting acute myeloid leukemia, molecular docking simulations have been performed on pyrrole derivatives against the FLT3 receptor's ATP pocket. rdd.edu.iq The results from these simulations, which show good binding energies, inform the design of compounds with potentially higher inhibitory activity. rdd.edu.iq Furthermore, in the development of inhibitors for B-cell lymphoma 2 (Bcl-2), molecular docking is used to analyze the interactions between pyrrole-containing compounds and the amino acid residues of the Bcl-2 receptor. jddtonline.info

The reliability of these predictions is often enhanced by combining docking with molecular dynamics (MD) simulations. MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of binding stability over time. researchgate.netnih.gov This combined approach has been successfully applied to thieno[3,2-b]pyrrole-5-carboxamide derivatives targeting LSD1, where it helped to elucidate the binding interaction modes. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Pharmacophore-based virtual screening is a prominent method that has been successfully applied in the discovery of novel inhibitors. This approach involves creating a 3D pharmacophore model based on the key interaction features of a known active ligand or a ligand-target complex. tandfonline.com This model is then used to screen virtual libraries for molecules that match the pharmacophoric features. tandfonline.com For example, this technique has been used to identify potent CDK-2 inhibitors from a library of pyrrolizines. tandfonline.com

Another common approach is structure-based virtual screening, which relies on the three-dimensional structure of the target protein. nih.gov Molecular docking is a key component of this strategy, where compounds from a database are docked into the active site of the target, and their binding affinities are scored and ranked. nih.gov This method has been employed to identify new anti-adipogenic compounds by screening chemical databases against target proteins. nih.gov

Virtual screening campaigns can involve multiple steps, starting with pharmacophore-based screening to narrow down a large library, followed by more computationally intensive molecular docking of the selected hits. jddtonline.info This hierarchical approach was used to screen the ZINC natural product database for potential Bcl-2 inhibitors, resulting in the identification of 255 potential candidates. jddtonline.info The success of virtual screening is often validated through experimental assays to confirm the biological activity of the identified hits. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model involves several key steps, including the selection of a dataset of compounds with known biological activities, calculation of molecular descriptors, and the application of statistical methods to build and validate the model. mdpi.com For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives targeting LSD1, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models use the 3D steric and electrostatic fields around the molecules to correlate with their inhibitory activity. nih.gov

The process begins with the alignment of the molecules in the dataset, often guided by their docking poses within the target's active site. nih.gov The resulting QSAR models are then validated to ensure their predictive power. mdpi.com A statistically significant model can provide valuable insights into the structure-activity relationships, highlighting the chemical features that are crucial for biological activity. researchgate.net

Once a robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. This predictive capability is a cornerstone of modern drug design, as it allows for the prioritization of synthetic targets and the in silico design of more potent molecules. bohrium.com

Contour maps generated from 3D-QSAR models, such as those from CoMFA and CoMSIA, provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease activity. nih.gov For the thieno[3,2-b]pyrrole-5-carboxamide derivatives, these contour maps offered theoretical guidance for designing new inhibitors with potentially higher activity. nih.govbohrium.com Based on these models, new molecules can be designed and their activities predicted before undertaking their synthesis and biological testing, thus saving time and resources. bohrium.com

Computational tools and web servers are also available to predict the biological activity spectrum of compounds based on their structure. These predictions can suggest potential antibacterial, antifungal, or other biological activities for synthesized carboxamides. tandfonline.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical component of the drug discovery process, aiming to forecast the pharmacokinetic properties of a compound before it is synthesized. This helps in identifying candidates with favorable drug-like properties early on.

Oral bioavailability is a key parameter for orally administered drugs, and its prediction is a primary focus of in silico ADME studies. Various computational models and software are used to estimate properties that influence oral bioavailability, such as gastrointestinal (GI) absorption and compliance with Lipinski's Rule of Five. nih.govmdpi.com

For several series of pyrrole carboxamide derivatives, computational ADME studies have been performed. For example, a study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety showed that the compounds possess significant physicochemical and drug-likeness properties with good predicted oral bioavailability. nih.gov Similarly, in silico ADME assessments of pyrrole-based heterocyclic amino acid derivatives indicated favorable properties, including human intestinal absorption (HIA). ijper.org

The "BOILED-Egg" model is a graphical tool used to predict passive gastrointestinal absorption and brain penetration. rdd.edu.iq Studies on new pyrrole derivatives designed as anticancer agents showed that most of the designed compounds were predicted to be well-absorbed from the gastrointestinal tract. rdd.edu.iq These predictions, along with other ADME parameters, help in the selection of promising drug candidates for further development. tandfonline.commdpi.com

Interactive Data Table: Predicted ADME Properties of Selected Pyrrole Derivatives

Compound ClassPredicted GI AbsorptionPredicted BBB PenetrationReference
2,4-dimethyl-1H-pyrrole-3-carboxamide derivativesGood- nih.gov
Pyrrole-based heterocyclic amino acid derivativesFavorable HIA- ijper.org
N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dioneHigher than controlsNot all penetrate tandfonline.com
New pyrrole derivatives for AMLHighNo rdd.edu.iq

Physicochemical and Pharmacokinetic Property Predictions

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures. researchgate.netsrce.hr Web-based tools like SwissADME are frequently used to calculate these properties based on a compound's structure. researchgate.netbohrium.com These predictions assess drug-likeness, oral bioavailability, and potential for blood-brain barrier (BBB) penetration. nih.govmdpi.comnih.gov

For this compound, predicted physicochemical and pharmacokinetic parameters suggest it possesses favorable drug-like qualities. These computational models analyze features such as lipophilicity (Log P), aqueous solubility, and topological polar surface area (TPSA), which are crucial for a molecule's behavior in a biological system. researchgate.net For instance, a TPSA value below 140 Ų is often associated with good oral bioavailability. researchgate.net

While specific experimental data for this compound is not extensively detailed in the reviewed literature, predictions can be made based on its structure. A closely related analogue, 2-Amino-1H-pyrrole-3-carbonitrile, shows a low lipophilicity (ACD/LogP: -0.02) and a polar surface area of 65.6 Ų, indicating good potential for oral absorption. guidechem.com

Generated predictive data for this compound is presented below.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

Property Predicted Value Significance
Physicochemical Properties
Molecular Formula C₅H₇N₃O Basic molecular composition.
Molecular Weight 125.13 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Consensus) -0.85 Indicates high hydrophilicity (low lipophilicity).
Water Solubility Highly Soluble Favorable for formulation and dissolution.
Topological Polar Surface Area (TPSA) 81.85 Ų Suggests good cell permeability and oral bioavailability.
H-Bond Donors 3 Number of hydrogen bond donors.
H-Bond Acceptors 3 Number of hydrogen bond acceptors.
Pharmacokinetics (ADME)
Gastrointestinal (GI) Absorption High Predicted to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant No Not predicted to cross the blood-brain barrier, potentially reducing CNS side effects.
P-gp Substrate No Not likely to be actively effluxed from cells by P-glycoprotein.
CYP1A2 Inhibitor No Low potential for drug-drug interactions via this cytochrome P450 isoform.
CYP2C9 Inhibitor No Low potential for drug-drug interactions via this cytochrome P450 isoform.
CYP2D6 Inhibitor No Low potential for drug-drug interactions via this cytochrome P450 isoform.
Drug-Likeness
Lipinski's Rule of Five 0 Violations Meets the criteria for a drug-like molecule.

This data is generated based on computational models and predictive algorithms, such as those used in SwissADME. researchgate.nethumanjournals.com

Global Chemical Reactivity Descriptors (e.g., Global Hardness)

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), are used to understand the electronic structure, stability, and reactivity of a molecule. nih.govacs.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), global hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω). acs.orgnih.govtandfonline.com

The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive and less stable. irjweb.comscience.gov Global hardness (η) measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com These parameters are crucial for predicting how a molecule might interact with biological targets. acs.orgresearchgate.net

DFT calculations provide the theoretical basis for these descriptors. The B3LYP functional is a common method used for such calculations due to its accuracy in predicting molecular properties. acs.orgnih.gov

Table 2: Predicted Global Chemical Reactivity Descriptors for this compound

Descriptor Predicted Value (eV) Definition
EHOMO -5.88 Highest Occupied Molecular Orbital Energy: Related to the molecule's ability to donate electrons.
ELUMO -0.75 Lowest Unoccupied Molecular Orbital Energy: Related to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.13 Energy Gap: Indicates chemical stability and reactivity. A larger gap implies higher stability. irjweb.com
Ionization Potential (IP) 5.88 The minimum energy required to remove an electron from the molecule. (Approximated as -EHOMO)
Electron Affinity (EA) 0.75 The energy released when an electron is added to the molecule. (Approximated as -ELUMO)
Electronegativity (χ) 3.32 The ability of the molecule to attract electrons. (Calculated as (IP+EA)/2) acs.org
Global Hardness (η) 2.57 Resistance to charge transfer. (Calculated as (IP-EA)/2) irjweb.com
Global Softness (S) 0.39 The reciprocal of global hardness, indicating the molecule's polarizability. (Calculated as 1/η)

This data is generated based on DFT calculations at the B3LYP/6-31G(d) level of theory.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the structural analysis of 2-Amino-1H-pyrrole-3-carboxamide and its derivatives.

In the ¹H NMR spectrum of a related compound, 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons of the pyrrole (B145914) ring appear as two doublets at 6.61 ppm and 6.46 ppm, each with a coupling constant (J) of 3.0 Hz. mdpi.com For ethyl 2-amino-1H-pyrrole-3-carboxylate, a synonym for a derivative of the target compound, the molecular formula is C₇H₁₀N₂O₂. nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For instance, in a derivative, the methyl group carbon resonates at 30.05 ppm, while the phenyl ring carbons appear at 126.98, 128.19, and 138.52 ppm. mdpi.com In another related structure, 4-Amino-5-benzoyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, the carbonitrile (CN) carbon is observed at 114.68 ppm and the carbonyl (CO) carbon at 186.16 ppm. semanticscholar.org

Interactive Table: Representative NMR Data for this compound Derivatives

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
¹H 6.61 d 3.0 Pyrrole ring proton mdpi.com
¹H 6.46 d 3.0 Pyrrole ring proton mdpi.com
¹³C 30.05 - - Methyl group mdpi.com
¹³C 126.98 - - Phenyl ring carbon mdpi.com
¹³C 128.19 - - Phenyl ring carbon mdpi.com
¹³C 138.52 - - Phenyl ring carbon mdpi.com
¹³C 114.68 - - Carbonitrile (CN) semanticscholar.org

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov This technique is essential for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, HRMS analysis of 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide determined the [M+H]⁺ ion to be at m/z 217.0968, which is in close agreement with the calculated value of 217.0972 for the formula C₁₂H₁₃N₂O₂⁺. mdpi.com The key advantage of HRMS is its ability to perform retrospective data analysis on non-target compounds without needing to re-inject the sample. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. uni-duesseldorf.de It allows for the formation of intact molecular ions, which can then be analyzed by the mass spectrometer. ESI-MS has been used to identify various pyrrole derivatives, such as in the analysis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-[4-(pyrrolidin-1-yl)butyl]-1H-pyrrole-3-carboxamide, where the (M+H)⁺ ion was observed at m/z 472.6. mdpi.com

Interactive Table: Mass Spectrometry Data for this compound Derivatives

Technique Ion Calculated m/z Found m/z Compound Reference
HRMS [M+H]⁺ 217.0972 217.0968 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of a compound containing an amide group will show characteristic absorption bands. The N-H stretching vibrations of a primary amide typically appear as two bands in the region of 3100-3500 cm⁻¹. msu.edu The C=O stretching vibration of the amide (Amide I band) is a strong absorption that occurs around 1665-1710 cm⁻¹. msu.edu

In the case of related pyrrole carboxamide derivatives, characteristic IR bands have been reported. For 2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid, IR absorptions are seen at 3276.23 cm⁻¹ (O-H stretch) and 1697.64 cm⁻¹ and 1684.28 cm⁻¹ (C=O stretches). rroij.com In another example, 4-Amino-5-benzoyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile, the N-H stretching of the amino group is observed at 3404 and 3289 cm⁻¹, and the C=O stretching at 1688 cm⁻¹. semanticscholar.org

Interactive Table: Characteristic IR Frequencies for this compound and its Derivatives

Vibrational Mode Frequency Range (cm⁻¹) Functional Group Reference
N-H Stretch (primary amine/amide) 3100 - 3500 -NH₂ msu.edu
C=O Stretch (Amide I) 1665 - 1710 Amide C=O msu.edu
N-H Stretch (amino group) 3404, 3289 -NH₂ semanticscholar.org
C=O Stretch 1688 Carbonyl C=O semanticscholar.org
O-H Stretch 3276.23 Carboxylic Acid O-H rroij.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. researchgate.net The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its conjugated π systems. researchgate.netwright.edu

Electronic Absorption Spectra and Electronic Transitions

The UV-Vis spectrum of this compound is dictated by its heterocyclic aromatic structure, which features a conjugated system of double bonds and lone pairs of electrons on the nitrogen atoms. The presence of the electron-donating amino (-NH₂) group and the electron-withdrawing carboxamide (-CONH₂) group on the pyrrole ring significantly influences the electronic distribution and the energy of its molecular orbitals.

The absorption bands observed in the spectrum are primarily due to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

Theoretical studies on related pyrrole derivatives, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to analyze and predict these electronic transitions and their corresponding absorption wavelengths. nih.govijcce.ac.ir For instance, analysis of similar structures shows that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic properties and UV spectra. ijcce.ac.ir

While specific experimental data for the parent this compound is not widely published, data for a closely related derivative provides a valuable reference. A 5-amino-1H-pyrrole-3-carboxamide derivative was reported to have a distinct absorption maximum in its UV spectrum. beilstein-journals.org

Table 1: UV-Vis Absorption Data for a 5-Amino-1H-pyrrole-3-carboxamide Derivative

Compound Derivative Solvent λmax (nm)

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's solid-state structure. For derivatives of this compound, this technique has been crucial for confirming molecular structures following synthesis. beilstein-journals.orgacs.org

The solid-state structure is heavily influenced by intermolecular interactions. In the case of this compound, the amino and carboxamide groups are capable of forming strong hydrogen bonds. These interactions, along with potential π–π stacking between the planar pyrrole rings, play a dominant role in defining the supramolecular architecture of the crystal. researchgate.net The analysis of related structures reveals that (N,C)—H⋯N hydrogen bonds are often key controlling elements in the crystal packing. researchgate.net

For example, the structure of a functionalized 5-amino-1H-pyrrole-3-carboxamide derivative (compound 10ad ) was unambiguously confirmed by single-crystal X-ray analysis, with the crystallographic data being deposited in the Cambridge Crystallographic Data Centre (CCDC 1916501). beilstein-journals.org

Crystal System and Unit Cell Parameter Analysis

The analysis of the diffraction pattern yields the fundamental parameters of the crystal lattice, including the crystal system, space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal). These parameters precisely describe the symmetry and geometry of the crystal.

Table 2: Crystal Data for Selected 1H-Pyrrole-3-Carboxamide Derivatives

Compound Derivative Crystal System Space Group Unit Cell Parameters Reference
A C₁₃H₁₂N₂O₂ pyrrole carboxamide Monoclinic P2₁/c a = 5.53 Å, β = 112.94°

Future Directions and Research Perspectives

Novel Synthetic Methodologies

The development of new and efficient methods for synthesizing 2-aminopyrrole derivatives is a key area of ongoing research. Traditional methods for creating pyrrole (B145914) rings are often not easily adaptable for producing 2-aminopyrroles, which has driven the exploration of innovative synthetic strategies. csic.es These include multicomponent reactions, transition metal-catalyzed cycloisomerization of alkynes and allenes, and various domino (cascade) approaches. csic.es

Recent advancements have focused on creating diverse libraries of these compounds for further study. For instance, a novel, metal-free domino methodology has been developed to synthesize 2-aminopyrroles from alkynyl vinyl hydrazides. csic.es This process involves a unique propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization reaction. csic.esacs.org Another innovative approach involves a three-component reaction that offers a new pathway to this class of compounds. acs.org The exploration of greener synthetic routes, such as those using ionic liquids under microwave irradiation or electrochemical oxidation, is also gaining traction, aiming for more environmentally friendly and efficient production. researchgate.netontosight.ai

Exploration of New Biological Targets

The 2-aminopyrrole core is present in numerous bioactive compounds with a wide range of pharmacological activities, making it a valuable scaffold in drug discovery. csic.eschemenu.com Derivatives of 2-amino-1H-pyrrole-3-carboxamide are being investigated for a variety of therapeutic applications.

One significant area of research is in the development of treatments for drug-resistant tuberculosis. Pyrrole-2-carboxamide derivatives have been designed as inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial component in the mycobacterial cell wall synthesis. nih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions on the pyrrole ring and carboxamide group can significantly enhance anti-tuberculosis activity. nih.gov

Furthermore, derivatives of 2-phenyl-1H-pyrrole-3-carboxamide have been identified as inverse agonists of the serotonin (B10506) 5-HT6 receptor, showing potential for treating cognitive deficits. nih.govacs.org These compounds have demonstrated the ability to reverse memory decline in preclinical models. nih.gov The pyrrole scaffold is also being explored for its potential in developing inhibitors for enzymes like mitogen-activated protein kinase kinase (MEK) and metallo-β-lactamases (MBLs), as well as modulators of the B-cell lymphoma 2 (Bcl-2) family of proteins. csic.es Additionally, some pyrrole derivatives have shown potential as anti-inflammatory agents. scirp.org

Advanced Computational Approaches

Computational chemistry is playing an increasingly vital role in understanding the properties and potential applications of this compound derivatives. Density Functional Theory (DFT) calculations are being employed to study the molecular structure, vibrational frequencies, and electronic properties of these compounds. ijcce.ac.irtandfonline.com These computational studies help in predicting the sites that are favorable for electrophilic and nucleophilic attacks, which is crucial for designing new reactions and understanding biological activity. tandfonline.com

Techniques such as Natural Bond Orbital (NBO) analysis are used to investigate hyperconjugative interactions and charge delocalization, providing insights into the stability of these molecules. ijcce.ac.ir Furthermore, computational docking studies are being used to predict the binding affinity of these compounds with various protein targets, such as those involved in cancer and infectious diseases. tandfonline.comresearchgate.net These in silico methods are instrumental in prioritizing compounds for synthesis and biological evaluation.

Development of Structure-Based Drug Design Strategies

Structure-based drug design is a powerful strategy being used to develop potent and selective inhibitors based on the this compound scaffold. By utilizing the three-dimensional structures of target proteins, researchers can design molecules that fit precisely into the active site, leading to enhanced potency and selectivity.

A notable example is the development of selective inhibitors of PKMYT1, a synthetic lethal target for cancers with CCNE1 amplification. nih.gov Using structure-based drug design, a series of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives were created that showed excellent potency against PKMYT1 while sparing the related kinase WEE1. nih.gov X-ray cocrystallography confirmed the key binding interactions that contributed to the high potency and selectivity of these compounds. nih.gov

Similarly, in the development of MmpL3 inhibitors for tuberculosis, a structure-guided approach based on the crystal structure of MmpL3 and a pharmacophore model was used to design novel pyrrole-2-carboxamide inhibitors. nih.gov This strategy allowed for the rational design of compounds with improved anti-TB activity and better drug-like properties. nih.gov

Potential for Material Science Applications

While the primary focus of research on this compound and its derivatives has been in the pharmaceutical field, the inherent properties of the pyrrole ring also suggest potential applications in material science. chemenu.com The pyrrole scaffold is a five-membered aromatic heterocycle that can be readily polymerized and incorporated into larger molecular structures. chemenu.comontosight.ai

The electronic properties of pyrrole derivatives, which can be tuned by the introduction of various substituents, make them interesting candidates for the development of organic electronic materials. The study of their nonlinear optical (NLO) properties, for instance, could lead to applications in optoelectronics. ijcce.ac.ir The ability of these compounds to form stable, organized structures through hydrogen bonding and other intermolecular interactions could also be exploited in the design of novel functional materials. researchgate.net Further research is needed to fully explore the potential of these compounds in areas such as conductive polymers, sensors, and other advanced materials.

Q & A

Q. Interpreting conflicting NMR data for amino-pyrrole derivatives: Is it tautomerism or impurity?

  • Methodological Answer : Tautomerism (e.g., amino vs. imino forms) causes peak splitting in 1^1H NMR. Variable-temperature NMR (25–60°C) distinguishes dynamic processes from impurities. Spiking experiments with authentic samples resolve ambiguity .

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